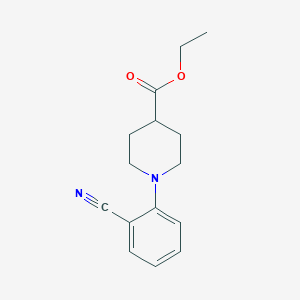

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQTFCTVKFARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377442 | |

| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357670-16-7 | |

| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a piperidine core, an ethyl ester, and a cyanophenyl group, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its critical role in the development of novel therapeutics, particularly as a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. The definitive molecular formula and weight have been established through authoritative chemical databases, resolving discrepancies found in some commercial supplier listings.

| Property | Value | Source |

| CAS Number | 357670-16-7 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general, reliable protocol is outlined below, followed by a discussion of the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluorobenzonitrile

-

Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add ethyl isonipecotate (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants, facilitating the reaction.

-

Base: Potassium carbonate is a crucial component that acts as a base to deprotonate the secondary amine of ethyl isonipecotate, thereby increasing its nucleophilicity.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the piperidine ring, and the ethyl ester group. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon framework.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Development

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of pharmaceutically active compounds.

Precursor to Phosphodiesterase Type 5 (PDE5) Inhibitors

This compound is a crucial building block for the synthesis of potent and selective PDE5 inhibitors.[4][5] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation. This mechanism is exploited in the treatment of erectile dysfunction and pulmonary hypertension.

Role in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The presence of the cyano group on the phenyl ring of this compound offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Signaling Pathway and Mechanism of Action of PDE5 Inhibitors

Caption: Mechanism of action of PDE5 inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic route make it an accessible building block for the development of novel therapeutics. Its crucial role as a precursor to PDE5 inhibitors highlights its importance in the ongoing quest for new and improved treatments for a range of medical conditions. This guide serves as a foundational resource for researchers and scientists working with this key molecule, providing the necessary technical information to facilitate its effective use in drug discovery and development.

References

-

PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

-

PubMed Central (PMC). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. National Center for Biotechnology Information. [Link]

-

Via Medica Journals. The multifunctional role of phosphodiesterase 5 inhibitors in medicine. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multifunctional role of phosphodiesterase 5 inhibitors in medicine | Czapla | Journal of Sexual and Mental Health [journals.viamedica.pl]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a substituted N-aryl piperidine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. The piperidine ring is a privileged scaffold, frequently incorporated into the structures of marketed drugs and clinical candidates due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of three distinct functional groups—a tertiary amine, an ethyl ester, and a nitrile-substituted aromatic ring—makes it a versatile intermediate for creating diverse molecular architectures.[1] Its structural motifs are particularly relevant in the design of neurologically active agents, as the 2-cyanophenyl group is a known pharmacophore in ligands targeting receptors such as the dopamine D4 receptor.[2]

Core Molecular Attributes

A precise understanding of the foundational molecular identifiers is critical for database searches, regulatory documentation, and accurate experimental design.

| Identifier | Value | Source |

| IUPAC Name | ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | N/A |

| CAS Number | 357670-16-7 | |

| Molecular Formula | C₁₅H₁₈N₂O₂ | |

| Molecular Weight | 258.32 g/mol | |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | N/A |

| InChI | 1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |

| InChIKey | BOIQTFCTVKFARG-UHFFFAOYSA-N |

Chemical Structure:

Physicochemical Properties

The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for any chemical compound.

| Property | Value / Observation | Expert Commentary |

| Appearance | Solid | |

| Melting Point | 45 - 47 °C | |

| Boiling Point | Not experimentally determined | The relatively high molecular weight and polarity suggest a high boiling point, likely above 300°C, where decomposition may occur. |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |

| Stability | Should be stored in a cool, dry place away from oxidizing agents. | [3] |

Expertise & Causality: The compound's classification as a solid at ambient temperature is consistent with its molecular weight and the presence of polar functional groups (ester and nitrile) that contribute to intermolecular dipole-dipole interactions. The relatively low melting point of 45-47°C suggests that these interactions are moderate and crystal lattice packing is not exceptionally strong. Its predicted solubility in common organic solvents is driven by the significant hydrocarbon character of the piperidine ring, ethyl group, and phenyl ring, which facilitates interaction with nonpolar and moderately polar solvents.

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Four protons on the cyanophenyl ring are expected to appear as complex multiplets between δ 7.0-7.8 ppm.

-

Ethyl Ester Protons: A quartet (2H) around δ 4.1 ppm (–O–CH₂ –CH₃) and a triplet (3H) around δ 1.2 ppm (–O–CH₂–CH₃ ).

-

Piperidine Protons: The protons on the piperidine ring will present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C4 position will be a distinct multiplet, likely around δ 2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around δ 173-175 ppm.

-

Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Aliphatic Carbons: Signals for the piperidine ring and the ethyl group carbons will appear in the upfield region (δ 14-65 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A strong, sharp, and unmistakable absorption band around 2220-2230 cm⁻¹.

-

C=O Stretch: A strong absorption band characteristic of an ester carbonyl group, expected around 1730-1740 cm⁻¹.

-

C–O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 258 or 259, respectively, confirming the molecular weight.

-

Common fragmentation patterns would include the loss of the ethoxy group (–OC₂H₅, 45 Da) or the entire ester group (–COOC₂H₅, 73 Da).

-

Synthesis and Reactivity

This compound is not typically found in nature and must be synthesized. Its role as a chemical intermediate is defined by the reactivity of its functional groups.

Proposed Synthetic Workflow

A robust and common method for synthesizing N-aryl piperidines is through nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The most logical and field-proven approach involves the N-arylation of a readily available piperidine precursor.

Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 4-piperidinecarboxylate, 2-fluorobenzonitrile (or 2-bromobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).

-

Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

This protocol is a self-validating system; the progress can be clearly tracked, and the final product's identity can be confirmed using the spectroscopic methods outlined previously.

Logical Workflow Diagram

Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building more complex molecules with potential therapeutic activity.

-

Scaffold for Lead Optimization: The three reactive handles allow for systematic modification. The ester can be hydrolyzed to a carboxylic acid for amide coupling, reduced to an alcohol, or reacted with Grignard reagents. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The tertiary amine of the piperidine ring remains a key site for salt formation to improve solubility.

-

Neurological Disease Research: As mentioned, the 1-(2-cyanophenyl)piperazine moiety is a key structural element in selective dopamine D4 receptor agonists.[2] This analogous piperidine compound provides a direct template for synthesizing novel ligands to probe dopamine and serotonin receptor systems, which are implicated in schizophrenia, Parkinson's disease, and depression.

-

Fragment-Based Drug Design (FBDD): This molecule can be considered a high-value fragment. Each component (the piperidine, the ester, the cyanophenyl group) can be systematically elaborated to explore the chemical space around a biological target and improve binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and structurally significant motifs make it a valuable intermediate for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for its effective handling, synthesis, and strategic deployment in drug discovery programs.

References

- Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.

- Supporting Information - The Royal Society of Chemistry.

- Supporting Information - Wiley-VCH. (2007).

- PubChem. Ethyl 4-piperidinecarboxylate. National Institutes of Health.

- Cheméo. Ethyl piperidine-4-carboxylate.

- ChemicalBook. Ethyl 4-piperidinecarboxylate.

- Chem-Impex. Ethyl 4-amino-1-piperidinecarboxylate.

- Google Patents. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

- ChemicalBook. Ethyl 4-piperidinecarboxylate synthesis.

- Chongqing Chemdad Co., Ltd. Ethyl 4-piperidinecarboxylate.

- MDPI. (2019). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.

- PubChem. (2R)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide. National Institutes of Health.

- ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.

- Sigma-Aldrich. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.

- PubMed Central. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Institutes of Health.

- ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

- PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. National Institutes of Health.

- PubMed. (2016). Recent applications of click chemistry in drug discovery. National Institutes of Health.

- PubChem. (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. National Institutes of Health.

Sources

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]

"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" chemical structure and IUPAC name

An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Introduction

This compound is a substituted piperidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a central piperidine ring N-substituted with a cyanophenyl group and an ethyl carboxylate moiety at the 4-position, makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The piperidine core is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of the cyanophenyl group provides a site for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is foundational for its application in research and development. This section details the structural and key physicochemical characteristics of this compound.

Chemical Structure and IUPAC Name

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate .[1]

Chemical Structure:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds. [2][3]This predictive analysis is an essential tool for chemists to confirm the identity and purity of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine protons would appear as complex multiplets in the 1.5-3.5 ppm region. The protons on the cyanophenyl ring would resonate in the aromatic region, typically between 7.0 and 7.6 ppm.

-

¹³C NMR: The carbon NMR would display a signal for the nitrile carbon around 118 ppm and the ester carbonyl carbon around 175 ppm. The carbons of the ethyl group and the piperidine ring would appear in the upfield region, while the aromatic carbons would be found between 110 and 140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group would be prominent around 1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 258.32).

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the strategic combination of its structural components.

Role as a Synthetic Intermediate

The compound serves as a precursor for introducing the 1-(2-cyanophenyl)piperidine moiety into larger, more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing further points for chemical diversification. This flexibility makes it a key building block in combinatorial chemistry and library synthesis for drug screening programs. For instance, similar N-substituted piperidine carboxylates are used in the preparation of compounds targeting various receptors and enzymes in the central nervous system. [4][5]

Relevance of the Cyanophenyl and Piperidine Moieties

-

Piperidine Ring: As a saturated heterocycle, the piperidine ring is a privileged scaffold in medicinal chemistry. It often improves the physicochemical properties of a drug candidate, such as its solubility and ability to cross cell membranes. Its conformational flexibility allows it to adapt to the binding sites of various biological targets. * Cyanophenyl Group: The cyano (nitrile) group is a versatile functional group. It is relatively stable but can be chemically transformed into other groups like amines or carboxylic acids. In terms of drug-target interactions, the nitrile group can act as a hydrogen bond acceptor. Furthermore, compounds containing a cyanophenyl group have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, related cyanophenyl-piperazine structures have been investigated as selective dopamine D4 receptor agonists. [6]The development of (E)-2-cyanoacrylamides, which share the cyano functional group, has led to potent antiproliferative agents. [7][8] The combination of these two pharmacologically relevant motifs in this compound makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

References

-

Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available from: [Link]

-

MOLBASE. ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161290137. Available from: [Link]

- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90654563, (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. Available from: [Link]

-

PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available from: [Link]

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

-

PubMed. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Available from: [Link]

-

PubMed. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

Sources

- 1. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 4. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a compound of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a cyano-substituted phenyl ring linked to a piperidine carboxylate, suggest its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The journey from a promising molecular structure to a viable drug candidate is, however, fraught with physicochemical challenges, paramount among which is solubility. A compound's ability to dissolve in various solvent systems dictates its formulation possibilities, its behavior in biological assays, and ultimately, its bioavailability.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for researchers in the field.

Physicochemical Profile of this compound

Before exploring its solubility, it is crucial to understand the fundamental properties of this compound.

| Property | Value/Description | Source |

| Chemical Formula | C₁₆H₂₀N₂O₂ | Pipzine Chemicals[1] |

| Molecular Weight | 272.347 g/mol | Pipzine Chemicals[1] |

| Appearance | Typically a solid | Pipzine Chemicals[1] |

| CAS Number | 140461-79-0 | N/A |

The presence of both polar (cyano and ester groups) and non-polar (phenyl and piperidine rings) functionalities suggests a nuanced solubility profile. The cyano group, while polar, can also participate in dipole-dipole interactions, and the ester group can act as a hydrogen bond acceptor. The piperidine ring introduces a degree of conformational flexibility, which can also influence crystal packing and, consequently, solubility.

Solubility of this compound: A Multi-solvent Perspective

While specific quantitative solubility data for this compound is not extensively published, its structural characteristics suggest it is likely to be somewhat soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in high-throughput screening and as a vehicle for in vitro assays due to its ability to dissolve a broad range of compounds.[2][3]

Below is a table presenting expected solubility classifications in common laboratory solvents, based on the compound's structure. These are predictive and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | High | The high polarity of DMSO effectively solvates both the polar and non-polar regions of the molecule.[3] |

| Dichloromethane (DCM) | Non-polar | Moderate to High | DCM is a good solvent for many organic compounds and is expected to effectively solvate the non-polar phenyl and piperidine moieties. |

| Methanol | Polar Protic | Moderate | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor will interact favorably with the cyano and ester groups. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity and dipole moment should allow for good interaction with the polar functional groups. |

| Water (Aqueous Buffers) | Polar Protic | Low | The significant non-polar surface area of the molecule is likely to lead to poor solubility in aqueous media. |

Experimental Determination of Solubility

To provide actionable data for research and development, the solubility of this compound must be determined empirically. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining accurate and reliable data.[4][5]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Protocol: Shake-Flask Solubility Determination

This protocol provides a step-by-step methodology for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., DMSO, Dichloromethane, Methanol, Water)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase used for HPLC or LC-MS analysis.

-

Inject the diluted sample and the calibration standards onto the analytical system.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Kinetic Solubility Measurement in Early Drug Discovery

For high-throughput screening purposes, kinetic solubility assays are often employed.[4] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[6] The concentration at which the compound precipitates is determined, often by nephelometry or turbidimetry.[7]

Implications for Research and Drug Development

The solubility of this compound has profound implications for its practical application:

-

In Vitro Assays: For cell-based and biochemical assays, the compound is often first dissolved in DMSO to create a concentrated stock solution. It is critical to know the solubility in the final assay buffer to avoid precipitation, which can lead to erroneous results.

-

Formulation Development: Low aqueous solubility is a major hurdle in developing oral and injectable drug formulations. Understanding the solubility in various pharmaceutically acceptable solvents and co-solvents is the first step in designing effective drug delivery systems.

-

Medicinal Chemistry: The solubility data can guide further structural modifications. Medicinal chemists can introduce or modify functional groups to enhance aqueous solubility without compromising the compound's pharmacological activity.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. The shake-flask method remains the definitive approach for obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in drug discovery and development. A thorough understanding of a compound's solubility profile in a range of solvents, from organic solvents like DMSO to aqueous buffers, is a cornerstone of successful pharmaceutical research.

References

- Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5536-5540. Available at: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Fereja, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Available at: [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

Sources

- 1. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. asianpubs.org [asianpubs.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" material safety data sheet (MSDS)

An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Moving beyond a standard safety data sheet, this document synthesizes critical safety information with practical insights into its chemical properties, handling protocols, and applications in research, offering a holistic resource for laboratory and development settings.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 357670-16-7) is a substituted piperidine derivative.[1] The presence of a cyano-substituted aromatic ring, a tertiary amine within the piperidine core, and an ethyl ester functional group defines its reactivity and utility as a versatile building block.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 357670-16-7 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 45 - 47 °C | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | BOIQTFCTVKFARG-UHFFFAOYSA-N | [1] |

| Solubility | Likely soluble in organic solvents such as dichloromethane.[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation.[1] The hazard profile necessitates careful handling and the use of appropriate personal protective equipment.

GHS Pictogram:

GHS07[1]Signal Word: Warning [1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][3][5]

-

P271: Use only outdoors or in a well-ventilated area.[1][3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3][4]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1][4]

-

P363: Wash contaminated clothing before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Laboratory Handling, Storage, and Emergency Protocols

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazards of inhalation, skin contact, and ingestion, a robust safety protocol is mandatory.

-

Ventilation: All handling of solid material and solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Eye Protection: Chemical safety goggles or a face shield are required.[3]

-

Skin Protection: A flame-retardant laboratory coat and nitrile rubber gloves are essential.[3] Contaminated clothing must be removed and washed before reuse.[5]

Safe Storage and Handling Workflow

Proper storage is critical to maintaining the stability and integrity of the compound.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric components.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

The following diagram outlines a validated workflow for handling this chemical in a research setting.

Caption: Standard Laboratory Workflow for Handling Hazardous Chemical Intermediates.

First-Aid and Emergency Measures

-

Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing. If symptoms persist or the person feels unwell, seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation continues, consult a physician.[3]

-

Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. If symptoms occur, get medical attention.[3]

-

Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[3]

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. The piperidine scaffold is a common motif in many pharmaceuticals, and this compound provides a pre-functionalized core that can be elaborated into more complex target molecules.[7]

The key reactive sites for further modification are:

-

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

-

The Cyano Group: Can be reduced to an amine or hydrolyzed to a carboxylic acid or amide, offering a handle for further diversification.

-

The Piperidine Nitrogen: While already substituted, its presence influences the overall molecular properties.

Role as a Synthetic Intermediate

This compound serves as a crucial building block for creating more complex molecules, particularly in the development of therapeutic agents.[7][8] Its structure is a precursor for various substituted piperidines that are investigated for a range of biological activities. The synthesis of such compounds often involves a multi-step process where this intermediate is a key component.

The diagram below illustrates the strategic position of this molecule in a hypothetical drug development pathway.

Sources

- 1. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | 357670-16-7 [sigmaaldrich.com]

- 2. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 3. fishersci.ca [fishersci.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a heterocyclic compound of interest in modern medicinal chemistry. We will explore its rational design, synthesis, and the significance of its structural components, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with various biological targets. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.[2]

Historically, the piperidine scaffold is found in numerous natural alkaloids with potent physiological effects, such as piperine from black pepper.[2] In modern drug discovery, synthetic piperidine derivatives have been successfully developed for a wide range of therapeutic areas, including but not limited to, analgesics, antipsychotics, antihistamines, and antiarrhythmics. This success is largely due to the favorable physicochemical properties conferred by the piperidine moiety, such as improved solubility and metabolic stability.

The Emergence of Aryl-Substituted Piperidines for Central Nervous System (CNS) Targets

The strategic introduction of aromatic substituents onto the piperidine nitrogen has been a highly fruitful approach in the quest for novel therapeutics targeting the central nervous system. Arylpiperidines and their piperazine bioisosteres are prominent pharmacophores in many CNS-active agents.[3] This structural class has demonstrated significant potential in modulating the activity of various neurotransmitter receptors and transporters.

The rationale for attaching an aryl group, such as a phenyl or substituted phenyl ring, to the piperidine core lies in its ability to engage in specific binding interactions within the target protein. These interactions can include π-π stacking, hydrophobic interactions, and hydrogen bonding, leading to enhanced affinity and selectivity. The electronic nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the pharmacological profile of the molecule.

Deconstruction of this compound: A Molecule of Interest

This compound represents a confluence of key structural features designed to impart specific properties relevant to drug action.

-

Ethyl 4-piperidinecarboxylate Core: This foundational element provides the basic piperidine scaffold. The ethyl ester at the 4-position offers a handle for further chemical modification or can contribute to the overall lipophilicity and cell permeability of the molecule. It is a common building block in the synthesis of more complex piperidine-based drugs.[4][5]

-

The 1-(2-cyanophenyl) Substituent: The introduction of a 2-cyanophenyl group at the piperidine nitrogen is a deliberate design choice. The cyano (nitrile) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the pKa of the piperidine nitrogen and the overall electronic distribution of the molecule. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Its linear geometry and compact size make it an attractive feature for occupying specific pockets in a binding site.

Synthesis and Manufacturing: A Step-by-Step Technical Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of the piperidine core followed by the introduction of the aryl substituent.

Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate, can be synthesized via the esterification of 4-piperidinecarboxylic acid (isonipecotic acid).[4]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-piperidinecarboxylic acid in ethanol, add a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the esterification to completion.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure Ethyl 4-piperidinecarboxylate.

Arylation of the Piperidine Core: The Buchwald-Hartwig Amination

The key step in the synthesis of the target molecule is the formation of the carbon-nitrogen bond between the piperidine nitrogen and the 2-cyanophenyl ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. This reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.

Experimental Protocol:

-

Reactants and Catalyst System: In a reaction vessel, combine Ethyl 4-piperidinecarboxylate, 2-bromobenzonitrile (or 2-chlorobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

-

Solvent and Atmosphere: The reaction is carried out in an inert solvent, such as toluene or dioxane, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The final product, this compound, is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Different ligands can be screened to optimize the reaction yield and minimize side products.

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [6] |

| Molecular Weight | 258.32 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 45 - 47 °C | [6] |

| CAS Number | 357670-16-7 | [6] |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly for CNS disorders.

-

Dopamine and Serotonin Receptor Ligands: Many arylpiperidine derivatives are known to interact with dopamine and serotonin receptors, which are key targets for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[7] The 1-(2-cyanophenyl)piperidine motif can be explored for its potential to modulate these receptors.

-

Sigma Receptor Ligands: The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

-

Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors. For example, it can participate in covalent or non-covalent interactions within the active site of an enzyme.

The ethyl ester functionality also provides a route for the synthesis of corresponding carboxylic acids or amides, allowing for the exploration of a broader chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. Its design, based on the well-established piperidine scaffold and the strategic incorporation of an electronically and sterically defined aryl substituent, makes it an interesting candidate for further investigation in drug discovery programs. The robust synthetic routes, particularly the application of the Buchwald-Hartwig amination, allow for the efficient production of this and related compounds for biological screening. Future research will likely focus on elucidating the specific biological targets of this molecule and exploring its therapeutic potential in various disease areas.

References

- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (URL not available)

- Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization str

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (URL: [Link])

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (URL: [Link])

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (URL: )

-

ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. (URL: [Link])

- Process for the preparation of piperazine deriv

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (URL: )

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (URL: [Link])

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])

-

The medicinal chemistry of piperazines: A review. (URL: [Link])

-

Piperidine. (URL: [Link])

-

On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | 357670-16-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Cyanophenyl Piperidine Scaffold: A Technical Guide to its Core Chemical Features and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of approved therapeutic agents.[1][2] When combined with a cyanophenyl moiety, it forms the cyanophenyl piperidine scaffold—a versatile framework that offers a unique combination of physicochemical and structural properties essential for effective drug design. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the scaffold's key chemical features. We will explore its fundamental physicochemical and stereochemical landscape, dissect common and advanced synthetic strategies, and provide a detailed examination of its structure-activity relationships (SAR). By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Cyanophenyl Piperidine Scaffold: A Privileged Framework

The cyanophenyl piperidine scaffold is defined by a six-membered piperidine heterocycle covalently linked to a benzonitrile (cyanophenyl) ring. Piperidine's prevalence in pharmaceuticals stems from its synthetic tractability and its ability to confer favorable physicochemical properties like aqueous solubility and membrane permeability.[3] The piperidine nitrogen, which is typically protonated at physiological pH, can serve as a critical hydrogen bond donor, anchoring the molecule within a target's binding site.[2]

The cyanophenyl group complements the piperidine core by introducing a rigid aromatic system with a potent electron-withdrawing nitrile group. The cyano moiety can act as a hydrogen bond acceptor and its electronic influence can modulate the properties of the entire molecule. The combination of a flexible, basic saturated ring with a rigid, polar aromatic system makes this scaffold a powerful tool for developing selective and potent therapeutic agents.[4][5]

Caption: Core components and key features of the cyanophenyl piperidine scaffold.

Physicochemical and Stereochemical Landscape

A molecule's biological activity is inextricably linked to its physical and structural properties. The cyanophenyl piperidine scaffold offers several tunable parameters that are critical for optimizing pharmacokinetics and pharmacodynamics.

2.1. pKa and Ionization State The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.2.[6] This is a crucial feature because it ensures the nitrogen is overwhelmingly protonated and positively charged at physiological pH (~7.4). This charge is often vital for forming strong ionic or hydrogen-bonding interactions with acidic residues (e.g., aspartate, glutamate) in a target protein's active site. The causality here is clear: a stable, positive charge provides a powerful and reliable anchor point for molecular recognition.

2.2. Conformational Analysis Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation.[6] This conformation is not static, but its stability allows for the precise spatial positioning of substituents in either axial or equatorial positions. The choice between an axial or equatorial substituent can profoundly impact binding affinity by altering the vector of the substituent relative to the binding pocket. For example, rigidifying the piperidine linker through strategic substitution has been shown to lock in a favorable conformation, leading to dramatic increases in potency by reducing the entropic penalty of binding.[7]

2.3. Lipophilicity and Electronic Properties The scaffold possesses a dual nature: the saturated piperidine ring is relatively lipophilic, while the protonated nitrogen and the polar cyano group provide hydrophilicity.[8] This balance is key to achieving the desired "drug-like" properties, particularly for oral bioavailability which requires a molecule to traverse both aqueous and lipid environments. The cyano group is a strong electron-withdrawing group, which polarizes the C≡N bond and makes the nitrogen a good hydrogen bond acceptor. This feature can be exploited to form additional interactions within the target site.

| Property | Typical Value/Characteristic | Significance in Drug Design |

| pKa (Conjugate Acid) | ~11.2[6] | Ensures positive charge at physiological pH for ionic interactions. |

| Conformation | Stable Chair Conformation[6] | Provides predictable 3D geometry for substituent placement. |

| LogP | Variable; tunable | Balancing lipophilicity and hydrophilicity is key for ADME properties. |

| Key Interactions | H-bond Donor (protonated N), H-bond Acceptor (Cyano N) | Provides multiple points for strong, specific target engagement. |

Synthetic Strategies and Methodologies

The construction of cyanophenyl piperidine derivatives can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. As a scientist, the goal is to select a robust, high-yielding, and flexible route that allows for the synthesis of a diverse analog library for SAR studies.

3.1. General Synthetic Workflow: Convergent Synthesis A convergent approach, where the piperidine and cyanophenyl moieties are synthesized separately and coupled in a late-stage step, is often preferred. This strategy maximizes efficiency and allows for modularity, enabling the combination of various piperidine and cyanophenyl analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are workhorses in this field.

Caption: A generalized workflow for the convergent synthesis of cyanophenyl piperidine analogs.

3.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes a self-validating system for the synthesis of a 4-(4-cyanophenyl)piperidine core, a common building block.

Objective: To couple a piperidine boronic acid ester with a bromobenzonitrile.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 4-bromobenzonitrile (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The Boc protecting group is used on the piperidine nitrogen to prevent it from interfering with the catalytic cycle and to allow for late-stage functionalization.[9]

-

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Causality: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Water is often required to dissolve the inorganic base and facilitate the reaction.

-

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Self-Validation: The purity and identity of the resulting N-Boc-4-(4-cyanophenyl)piperidine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic signals for the aromatic protons, piperidine protons, and the Boc group, along with the correct molecular ion peak.

-

-

Deprotection: Dissolve the purified product in a suitable solvent like dichloromethane (DCM) and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired 4-(4-cyanophenyl)piperidine salt, which can be neutralized or used directly in subsequent steps.

Structure-Activity Relationship (SAR) Insights

The cyanophenyl piperidine scaffold is a rich platform for SAR exploration. Modifications at three key positions—the piperidine ring, the cyanophenyl ring, and the piperidine nitrogen—can dramatically influence biological activity.[10][11]

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

-

Piperidine Nitrogen (R¹): This is the most common point of modification. The substituent here can be tailored to probe different regions of a binding pocket. Small alkyl groups may enhance lipophilicity, while larger, more functionalized groups can form additional interactions, boosting potency and selectivity.

-

Piperidine Ring (R²): Introducing substituents on the piperidine ring itself can have profound stereochemical consequences. A chiral center can lead to enantiomers with vastly different biological activities.[12] Furthermore, substitution can restrict the ring's conformation, pre-organizing the molecule for a better fit with its target, or block sites of metabolism, improving pharmacokinetic properties.[7]

-

Cyanophenyl Moiety (R³/R⁴): The position of the cyano group is often critical. For instance, in a series of dopamine D4 receptor antagonists, moving the cyano group or adding other substituents like fluorine had a significant impact on binding affinity.[9] A 3-cyano-4-fluorophenyl group was found to be more active than a simple 3-cyanophenyl group, demonstrating the subtle electronic and steric effects at play.[9]

Bioisosteric Replacements A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[13]

-

Cyano Group: The nitrile can be replaced with other small, polar groups. For example, a halogen (like chlorine) can sometimes mimic the steric and electronic profile.[13]

-

Phenyl Ring: The entire cyanophenyl ring can be swapped for other aromatic heterocycles (e.g., cyanopyridine, thiophene). This can alter the molecule's ADME properties, introduce new interaction points, or circumvent existing patents.[13][14]

-

Piperidine Ring: While a more drastic change, replacing the piperidine with another saturated heterocycle like piperazine or pyrrolidine can be explored to modulate basicity and conformational properties.[15]

Conclusion and Future Outlook

The cyanophenyl piperidine scaffold is a validated and highly effective framework in modern drug discovery. Its power lies in the synergistic combination of the conformationally defined, basic piperidine core and the electronically distinct cyanophenyl moiety. This guide has detailed the fundamental chemical features that make this scaffold so valuable: its predictable ionization and stereochemistry, its synthetic accessibility, and its rich potential for SAR exploration.

As our understanding of disease biology deepens, the ability to rationally design molecules with precisely tailored properties becomes ever more critical. The cyanophenyl piperidine scaffold, with its proven track record and inherent modularity, will undoubtedly continue to serve as a foundational element in the development of the next generation of innovative medicines. Future work will likely focus on incorporating this scaffold into novel drug modalities and further exploring subtle modifications to achieve even greater selectivity and improved safety profiles.

References

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Gardinier, K. M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

PubChem. (n.d.). (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

El-Sayed, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

-

Hashimoto, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

-

Protheragen. (2024). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. Available at: [Link]

-

ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Available at: [Link]

-

ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Available at: [Link]

-

Autechaux. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Available at: [Link]

-

PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract